molecular formula C20H14N4O5S B2803075 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide CAS No. 866050-86-4

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide

Cat. No. B2803075
CAS RN: 866050-86-4
M. Wt: 422.42
InChI Key: HDOTXQMXLPACCV-UHFFFAOYSA-N
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Description

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide is a useful research compound. Its molecular formula is C20H14N4O5S and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Derivatives and Their Therapeutic Potential

Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures. Imidazole derivatives exhibit diverse chemical and biological properties, making them valuable in drug development .

Applications::

Other Heterocyclic Compounds

Apart from imidazole, other heterocyclic compounds also contribute to drug development. Let’s briefly touch on a few:

Indole Derivatives: Indole derivatives have gained attention due to their diverse biological potential. For example, novel indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .

Pyridylamides: Pyridylamides, which contain a pyridine ring, have shown significant analgesic activity. Some pyridylamides inhibit pain reactions more effectively than piroxicam .

1,3,4-Thiadiazole Derivatives: These compounds, synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, have been evaluated as antimicrobial agents .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withmetabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception.

Mode of Action

This compound acts as a positive allosteric modulator of mGluR5 . It potentiates the activation of mGluR5 by glutamate, a primary excitatory neurotransmitter in the brain. The compound enhances the receptor’s response to glutamate, leading to increased signal transmission .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

properties

IUPAC Name

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S/c25-17(12-5-7-14(8-6-12)24(28)29)22-20-21-13(11-30-20)9-10-23-18(26)15-3-1-2-4-16(15)19(23)27/h1-8,11H,9-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOTXQMXLPACCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide

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